molecular formula C9H7NO3 B13125077 4,8-Dihydroxyquinolin-2(1H)-one

4,8-Dihydroxyquinolin-2(1H)-one

Cat. No.: B13125077
M. Wt: 177.16 g/mol
InChI Key: LXBDEBBMABEMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dihydroxyquinolin-2(1H)-one, also known as xanthurenic acid, is an organic compound with the molecular formula C10H7NO4. It is a derivative of quinoline and is known for its role in the metabolism of tryptophan.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of 3-hydroxykynurenine. This process can be catalyzed by acidic or basic conditions, depending on the desired yield and purity. The reaction conditions often include heating the reactants in a suitable solvent such as ethanol or water .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities. The use of catalysts and optimized reaction conditions is crucial in industrial settings to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dihydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4,8-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dihydroxyquinolin-2(1H)-one involves its interaction with metabotropic glutamate receptors (mGluRs). It acts as an agonist for Group II mGluRs, which are involved in modulating neurotransmission in the brain. This interaction can influence various signaling pathways and has implications for the treatment of neurological disorders .

Comparison with Similar Compounds

Uniqueness: 4,8-Dihydroxyquinolin-2(1H)-one is unique due to its dual hydroxyl groups at positions 4 and 8, which confer distinct chemical reactivity and biological activity. Its role as a metabotropic glutamate receptor agonist sets it apart from other quinoline derivatives .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4,8-dihydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H7NO3/c11-6-3-1-2-5-7(12)4-8(13)10-9(5)6/h1-4,11H,(H2,10,12,13)

InChI Key

LXBDEBBMABEMNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)C=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.